![molecular formula C17H19N3O3 B2746114 1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide CAS No. 1334030-61-3](/img/structure/B2746114.png)
1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide
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Overview
Description
The compound “1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a methoxyphenyl group, which could potentially contribute to its biological activity .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under certain conditions. For example, the cyano group could undergo reactions such as hydrolysis or reduction .Scientific Research Applications
Analytical Characterization and Biological Matrices
In a study by De Paoli et al. (2013), three psychoactive arylcyclohexylamines were characterized using various analytical techniques, highlighting the importance of robust analytical methods for identifying and quantifying similar compounds in biological matrices. This approach is crucial for understanding the pharmacokinetics and distribution of novel chemical entities like the specified compound within the body (De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D., 2013).
Synthesis and Pharmacological Properties
Sonda et al. (2004) synthesized and evaluated a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, for their effects on gastrointestinal motility. This study showcases the process of designing and synthesizing novel compounds with specific biological targets, which could be applicable to the synthesis and testing of the specified compound for potential therapeutic uses (Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K., 2004).
Antibacterial Activity
Kim et al. (2011) discovered a compound that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. The methodology used for identifying and characterizing compounds with selective antibacterial activity could be relevant for exploring the antibacterial potential of "1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide" (Kim, J.-S., Heo, P., Yang, T.-J., Lee, K.-S., Cho, D.-H., Kim, B., Suh, J.-H., Lim, H.-J., Shin, D., & Kim, S.-K., 2011).
Future Directions
properties
IUPAC Name |
1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-15-6-2-4-12(9-15)8-14(10-18)17(22)20-7-3-5-13(11-20)16(19)21/h2,4,6,8-9,13H,3,5,7,11H2,1H3,(H2,19,21)/b14-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLUMMMVICQYCQ-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)N2CCCC(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(/C#N)\C(=O)N2CCCC(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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